Factor Xa Inhibition Potency and Selectivity vs. Thrombin
YM 60828 demonstrates potent, sub-nanomolar inhibition of human Factor Xa (FXa) and exhibits >76,000-fold selectivity over the related coagulation protease, thrombin. This high degree of selectivity is a key differentiator from less selective anticoagulants and is quantitatively defined. YM 60828 inhibited human FXa with a Ki of 1.3 nM. In contrast, its inhibition of human thrombin was negligible, with a Ki > 100 μM . The resulting selectivity ratio (Ki,thrombin / Ki,FXa) is >76,923.
| Evidence Dimension | Inhibitory constant (Ki) for human Factor Xa and human thrombin; Selectivity ratio |
|---|---|
| Target Compound Data | FXa Ki = 1.3 nM; Thrombin Ki > 100 μM |
| Comparator Or Baseline | Comparator: Human thrombin; Baseline: FXa |
| Quantified Difference | Selectivity for FXa over thrombin is >76,923-fold (based on Ki values) |
| Conditions | In vitro enzymatic assay using purified human Factor Xa and human thrombin |
Why This Matters
This high selectivity ensures that antithrombotic effects can be attributed to FXa inhibition without confounding off-target effects on thrombin, making YM 60828 a precise tool for dissecting the coagulation cascade in research settings.
